molecular formula C4H12FN B13126432 Tetramethylammoniumfluoride-18F

Tetramethylammoniumfluoride-18F

Cat. No.: B13126432
M. Wt: 92.15 g/mol
InChI Key: GTDKXDWWMOMSFL-HCMAANCNSA-M
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Description

Contextualization of Fluorine-18 (B77423) ([¹⁸F]) in Radiopharmaceutical Sciences

Fluorine-18 ([¹⁸F]) is a positron-emitting radioisotope of paramount importance in the field of radiopharmaceutical sciences and molecular imaging with Positron Emission Tomography (PET). fz-juelich.deresearchgate.netnih.gov PET is a powerful nuclear medicine technique that provides three-dimensional, quantitative images of biological and biochemical processes in living subjects, enabling the early detection of diseases, the assessment of treatment responses, and advancements in drug discovery. nih.govnih.govnih.gov The prominence of ¹⁸F in this domain is attributed to its nearly ideal combination of nuclear and chemical properties.

With a half-life of 109.7 minutes, ¹⁸F is sufficiently long-lived to allow for multi-step chemical syntheses and transportation from a production cyclotron to nearby imaging centers. nih.govnih.govacs.org Its decay occurs predominantly (97%) via positron (β+) emission, which is the basis of PET imaging. nih.govacs.orgfrontiersin.orgwikipedia.org The emitted positron has a relatively low maximum energy (0.635 MeV), resulting in a short travel distance in tissue before annihilation. nih.govacs.org This characteristic contributes to the high spatial resolution achievable in ¹⁸F-PET images. nih.govacs.org The ability to produce ¹⁸F in large quantities with high specific activity further enhances its utility. nih.govacs.org The most widely used PET radiopharmaceutical, 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), exemplifies the clinical success of ¹⁸F-labeled tracers in oncology and neuroscience. researchgate.netnih.govnih.govfrontiersin.org

PropertyValueSignificance in PET
Half-life 109.7 minutesAllows for complex radiosynthesis and transport to satellite facilities. nih.govwikipedia.org
Decay Mode 97% Positron Emission (β+)The fundamental process for generating the PET signal. frontiersin.orgwikipedia.org
Positron Energy (Max) 0.635 MeVLow energy leads to a short positron range and high-resolution images. nih.govacs.org
Production Cyclotron, large scaleReadily available in quantities sufficient for clinical and research use. nih.govacs.org

Fundamental Challenges in Carbon-Fluorine Bond Formation with Fluorine-18

Despite the advantageous properties of ¹⁸F, its incorporation into organic molecules to form a stable carbon-fluorine (C-¹⁸F) bond presents significant chemical challenges. nih.govfrontiersin.org These challenges are a major bottleneck in the development of novel ¹⁸F-labeled PET tracers. nih.gov The short half-life of ¹⁸F necessitates that radiolabeling reactions be rapid, efficient, and high-yielding, ideally completed within 30 minutes. nih.govacs.org

Radiolabeling with ¹⁸F is typically achieved through either electrophilic or nucleophilic fluorination methods. researchgate.net Electrophilic methods, often using [¹⁸F]F₂, are complex to produce and result in low specific activity, limiting their use for imaging targets with low receptor densities. nih.gov Consequently, nucleophilic substitution using no-carrier-added (n.c.a.) [¹⁸F]fluoride is the most common approach. nih.govnih.gov However, this method is also fraught with difficulties:

Low Nucleophilicity and High Basicity of Fluoride (B91410): In protic solvents like water (the medium in which [¹⁸F]fluoride is produced), the fluoride anion is heavily solvated through strong hydrogen bonds, which severely diminishes its nucleophilicity. harvard.edu In aprotic solvents, where it is more reactive, its high basicity can promote undesirable side reactions like elimination over the desired substitution. harvard.eduucla.edu

Harsh Reaction Conditions: To overcome the low reactivity of [¹⁸F]fluoride, conventional nucleophilic fluorinations often require harsh conditions, such as high temperatures (80-200 °C) and the presence of strong bases. nih.govnih.govacs.org These conditions are incompatible with many complex, sensitive biomolecules and functional groups, limiting the scope of potential PET tracers. nih.govacs.org

Substrate Scope Limitations: Nucleophilic aromatic substitution (SₙAr) is a key method for labeling aromatic rings, but it is typically restricted to electron-deficient arenes containing strong electron-withdrawing groups ortho or para to the leaving group. nih.govfrontiersin.org This significantly limits the types of biologically active molecules that can be readily labeled. frontiersin.orgacs.org

Historical Development and Role of Tetramethylammonium (B1211777) Fluoride (TMAF) as a Nucleophilic Fluorinating Reagent

Tetramethylammonium fluoride ((CH₃)₄NF, TMAF) is a quaternary ammonium (B1175870) salt that has been developed as a source of highly reactive, or "naked," fluoride ions. wikipedia.org Unlike alkali metal fluorides such as KF or CsF, where the fluoride anion is tightly bound to the metal cation, the larger, non-coordinating tetramethylammonium cation results in a weaker ionic bond and greater dissociation in organic solvents. harvard.edu This increased availability of the fluoride anion enhances its nucleophilicity.

The preparation of TMAF has historically followed two main routes: the neutralization of tetramethylammonium hydroxide (B78521) (TMAOH) with hydrofluoric acid (HF), and salt metathesis reactions between other ammonium salts and an inorganic fluoride source like KF. wikipedia.orgmdpi.com A significant challenge has been the preparation of anhydrous TMAF, as the compound is highly hygroscopic and the presence of water dramatically reduces the fluoride's reactivity. nih.govresearchgate.net

In organic synthesis, anhydrous TMAF has proven to be a potent reagent for nucleophilic fluorination, particularly for SₙAr reactions. acs.orgresearchgate.net Studies have shown that it can effectively fluorinate a range of electron-deficient aryl and heteroaryl chlorides and nitroarenes under significantly milder conditions—often at room temperature—than those required for traditional alkali metal fluorides. acs.orgresearchgate.net This has established TMAF as a valuable tool for introducing fluorine into complex organic molecules.

Fluoride SourceCationKey CharacteristicsTypical Reaction Conditions
Potassium Fluoride (KF) K⁺Low solubility in organic solvents, strong ion pairing. wuxiapptec.comHigh temperatures (e.g., 140 °C), often requires phase-transfer catalysts. acs.org
Cesium Fluoride (CsF) Cs⁺More soluble than KF, but still requires high temperatures. acs.orgHigh temperatures (e.g., 140 °C). acs.org
Tetramethylammonium Fluoride (TMAF) (CH₃)₄N⁺High solubility, provides "naked" fluoride, highly reactive. harvard.eduwikipedia.orgMild conditions, often room temperature to 80 °C. acs.orgresearchgate.net

Rationale for the Evolution and Strategic Utilization of Tetramethylammoniumfluoride-18F ([¹⁸F]TMAF) in Radiochemistry

The development of this compound ([¹⁸F]TMAF) was a logical progression aimed at leveraging the superior reactivity of the TMAF system to overcome the challenges of ¹⁸F-radiolabeling. The rationale is to create a highly nucleophilic, soluble [¹⁸F]fluoride source that can facilitate C-¹⁸F bond formation under milder conditions, thereby expanding the scope of molecules that can be successfully labeled for PET imaging.

The traditional method for preparing quaternary alkylammonium [¹⁸F]fluoride salts involves eluting cyclotron-produced [¹⁸F]fluoride from an ion-exchange cartridge with an aqueous solution of the corresponding salt, followed by azeotropic drying. nih.gov However, these salts are often very hygroscopic, making the drying process inefficient and challenging. nih.gov

A significant recent advancement has been the development of methods for the in situ generation of [¹⁸F]TMAF. mdpi.comnih.govnih.gov This strategy typically involves combining the well-established [¹⁸F]KF•Kryptofix 2.2.2 complex with a tetramethylammonium salt, such as Me₄NHCO₃, directly in the reaction vessel. nih.govnih.gov This approach circumvents the need to prepare and rigorously dry [¹⁸F]TMAF separately, offering several advantages:

Operational Simplicity: It uses the highly optimized and efficient azeotropic drying protocol for [¹⁸F]KF. nih.gov

Milder Conditions: It enables the rapid and relatively mild ¹⁸F-fluorination of activated heteroaromatic precursors. researchgate.net

Broadened Scope: The method has been successfully applied to a diverse range of substrates, including (hetero)aryl chlorides, triflates, and nitroarenes, generating the desired ¹⁸Faryl fluoride products in good to excellent radiochemical yields. nih.govnih.govacs.org

This in situ generation of a highly reactive [¹⁸F]fluoride species represents a key strategic utilization of the TMAF concept, making the SₙAr radiofluorination more robust, accessible, and applicable to a wider array of complex molecules for the development of novel PET radiotracers. nih.govresearchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H12FN

Molecular Weight

92.15 g/mol

IUPAC Name

fluorine-18(1-);tetramethylazanium

InChI

InChI=1S/C4H12N.FH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1/i;1-1

InChI Key

GTDKXDWWMOMSFL-HCMAANCNSA-M

Isomeric SMILES

C[N+](C)(C)C.[18F-]

Canonical SMILES

C[N+](C)(C)C.[F-]

Origin of Product

United States

Mechanistic Elucidations of Tetramethylammoniumfluoride 18f Reactivity

The "Naked" Fluoride (B91410) Anion Hypothesis and its Influence on [18F]TMAF Reactivity

The reactivity of the fluoride anion in nucleophilic substitution reactions is profoundly influenced by its immediate chemical environment. The "Naked" Fluoride Anion Hypothesis posits that for fluoride to achieve its maximum nucleophilic potential, it must be freed from the strong electrostatic and hydrogen-bonding interactions that typically shield it. mdpi.comscholaris.ca In aqueous solutions or when paired with small, hard cations like potassium (K+), the high charge density of the fluoride anion leads to extensive hydration and tight ion-pairing, respectively. These interactions effectively "clothe" the anion, drastically reducing its ability to participate in nucleophilic attack.

Dynamics of Ion-Pairing and Aggregation States of [18F]TMAF in Solution

In solution, [18F]TMAF does not exist as a single species but rather as a dynamic equilibrium of different states, including free ions, ion pairs, and larger aggregates. The position of this equilibrium is dictated by the solvent, concentration, and temperature, and it directly impacts the effective reactivity of the [18F]fluoride.

The interaction between the TMA+ cation and the [18F]F- anion can be categorized as:

Contact Ion Pair (CIP): The cation and anion are in direct contact, with no solvent molecules between them. In this state, the nucleophilicity of the fluoride is significantly reduced due to the strong electrostatic interaction with the counterion.

Solvent-Separated Ion Pair (SSIP): One or more solvent molecules are positioned between the cation and anion. This separation weakens the electrostatic attraction, increasing the "nakedness" and nucleophilicity of the fluoride anion.

Free Ions: The ions are fully solvated and move independently in the solution. This state provides the most reactive form of the [18F]fluoride anion.

Polar aprotic solvents favor the formation of SSIPs and free ions because they can effectively solvate the large TMA+ cation, thereby disrupting its close association with the fluoride anion. mdpi.com This shift in equilibrium towards dissociated ions is a primary reason for the enhanced reactivity of [18F]TMAF in these solvents. Conversely, in less polar solvents, the equilibrium shifts towards the less reactive contact ion pairs and aggregates. The state of aggregation is therefore a key factor, with lower aggregation and greater ion separation correlating directly with higher nucleophilic reactivity. mdpi.com

Mechanistic Pathways of Carbon-Fluorine Bond Formation Mediated by [18F]TMAF

Nucleophilic aromatic substitution (SNAr) is the most common pathway for creating aryl-[18F]fluoride bonds using [18F]TMAF and is fundamental to the synthesis of many PET radiotracers. nih.govnih.govresearchgate.net The reaction is typically limited to aromatic rings that are "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (–NO2), cyano (–CN), or ketone groups. nih.govmasterorganicchemistry.com

The mechanism proceeds via a two-step addition-elimination sequence:

Nucleophilic Addition: The highly nucleophilic [18F]fluoride anion attacks an electron-deficient carbon atom on the aromatic ring that bears a suitable leaving group (e.g., –Cl, –NO2, –OTs). researchgate.netmasterorganicchemistry.com This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.govresearchgate.net

Elimination: The aromaticity of the ring is restored through the expulsion of the leaving group, yielding the final [18F]fluoroarene product.

The presence of EWGs, particularly at the ortho and para positions relative to the leaving group, is crucial. nih.govmasterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the reaction and increasing its rate. masterorganicchemistry.com The in-situ generation of [18F]TMAF has been shown to be highly effective for the SNAr radiofluorination of a variety of heteroaromatic precursors. nih.govresearchgate.net

Table 1: Examples of SNAr Radiofluorination with In Situ-Generated [18F]TMAF

PrecursorProductRadiochemical Yield (RCY)Reference
2-Chloro-3-nitropyridine2-[18F]Fluoro-3-nitropyridine89 ± 3% nih.gov
2-Chloro-5-nitropyridine2-[18F]Fluoro-5-nitropyridine94 ± 1% nih.gov
4-Chloro-3-nitropyridine4-[18F]Fluoro-3-nitropyridine84 ± 6% nih.gov
2,3-Dichloropyridine2-[18F]Fluoro-3-chloropyridine82 ± 5% nih.gov
5-Bromo-2-cyanopyridine5-[18F]Fluoro-2-cyanopyridine91 ± 2% nih.gov

While SNAr is the predominant application, the high nucleophilicity of [18F]TMAF allows it to participate in other mechanistic pathways relevant to radiochemistry.

Aliphatic Nucleophilic Substitution (SN2): [18F]TMAF is an effective nucleophile for SN2 reactions, displacing leaving groups from sp3-hybridized carbon atoms. For these reactions to be efficient, a good leaving group with low basicity, such as a tosylate (–OTs), mesylate (–OMs), or triflate (–OTf), is required. cardiff.ac.uknih.gov The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the carbon center. This pathway is crucial for labeling alkyl chains in radiotracer synthesis.

Ring-Opening Reactions: The potent nucleophilicity of [18F]fluoride can be harnessed to open strained heterocyclic rings. For example, activated three- and four-membered rings, such as aziridinium (B1262131) and azetidinium salts, can undergo ring-opening upon nucleophilic attack by [18F]fluoride. researchgate.net This reaction provides a route to synthesize 2-[18F]fluoroethyl and 3-[18F]fluoropropyl moieties, which are valuable structural motifs in many radiopharmaceuticals. researchgate.net

Applications of Tetramethylammoniumfluoride 18f in Nucleophilic Radiofluorination for Tracer Development

Radiofluorination of Electron-Deficient (Hetero)aryl Chlorides

Nucleophilic aromatic substitution (SₙAr) is a cornerstone of ¹⁸F-radiochemistry for the formation of C(sp²)–¹⁸F bonds. nih.gov While aryl fluorides are common motifs in pharmaceuticals, the direct radiofluorination of their corresponding chloro-analogs has been a significant challenge. nih.govresearchgate.net The in situ generation of a highly nucleophilic fluorinating reagent, proposed to be [¹⁸F]TMAF, from the combination of [¹⁸F]KF•K₂.₂.₂ and tetramethylammonium (B1211777) bicarbonate (Me₄NHCO₃), has proven effective for the radiofluorination of electron-deficient (hetero)aryl chlorides. nih.gov This method circumvents the need for the independent synthesis and rigorous drying of [¹⁸F]TMAF, which can be inefficient. nih.gov

The reaction proceeds reliably at moderate temperatures (100-110 °C) and is notably tolerant of ambient air and moisture, simplifying the operational setup. nih.gov This approach has been successfully applied to a variety of (hetero)aryl chloride substrates, demonstrating its utility in preparing ¹⁸F-labeled compounds from readily available precursors. nih.gov The stability and ease of separation of these chloride precursors from the final ¹⁸F-labeled products via high-performance liquid chromatography (HPLC) further enhance the attractiveness of this method in PET radiochemistry. nih.gov

Table 1: Radiofluorination of (Hetero)aryl Chlorides with in situ generated [¹⁸F]TMAF Data sourced from Lee et al. (2021) nih.gov

Precursor Radiochemical Yield (RCY)
2-Chloro-5-nitropyridine 95 ± 2%
4-Chloro-3-nitrobenzonitrile 92 ± 3%

Radiofluorination of (Hetero)aryl Triflates

(Hetero)aryl triflates are another important class of precursors for nucleophilic radiofluorination. The methodology employing in situ generated [¹⁸F]TMAF from [¹⁸F]KF•K₂.₂.₂ and Me₄NHCO₃ has been extended to these substrates with considerable success. nih.govacs.org Triflates are excellent leaving groups, often enabling fluorination reactions under milder conditions or for less activated aromatic systems compared to their chloro- or nitro-counterparts.

The operational simplicity and robustness of the in situ [¹⁸F]TMAF method are retained when applied to (hetero)aryl triflates, providing good to excellent radiochemical yields. nih.gov This versatility broadens the scope of accessible ¹⁸F-radiotracers, allowing for the late-stage fluorination of complex molecules where a triflate group can be strategically introduced.

Table 2: Radiofluorination of (Hetero)aryl Triflates with in situ generated [¹⁸F]TMAF Data sourced from Lee et al. (2021) nih.gov

Precursor Radiochemical Yield (RCY)
4-Cyanophenyl triflate 88 ± 4%
Naphthalen-2-yl triflate 75 ± 6%

Radiofluorination of Nitroarenes

The displacement of a nitro group via nucleophilic aromatic substitution is a well-established method for radiofluorination. nih.govnih.gov The use of in situ generated [¹⁸F]TMAF provides an efficient means to carry out this transformation. nih.gov Nitroarenes are attractive precursors due to the strong activating nature of the nitro group, which facilitates nucleophilic attack by the [¹⁸F]fluoride. nih.govnih.govescholarship.org

The reaction conditions are similar to those used for chlorides and triflates, offering a streamlined approach for radiochemists. nih.gov This method has been shown to be effective for a range of nitroarene substrates, leading to the corresponding ¹⁸F-fluoroarenes in high radiochemical yields. nih.govnih.gov The ability to use this single, operationally simple fluorination method for diverse precursor types like nitroarenes, chlorides, and triflates makes it a valuable tool in tracer development. nih.govacs.org

Table 3: Radiofluorination of Nitroarenes with in situ generated [¹⁸F]TMAF Data sourced from Lee et al. (2021) nih.gov

Precursor Radiochemical Yield (RCY)
4-Nitrobenzonitrile 98 ± 1%
1-Methyl-4-nitro-1H-imidazole 70 ± 5%

Synthesis of Exemplar Fluorine-18 (B77423) Radiotracers (e.g., [¹⁸F]HQ415, [¹⁸F]FLT) via [¹⁸F]TMAF-Mediated Reactions

The practical utility of the in situ [¹⁸F]TMAF radiofluorination method is demonstrated in the synthesis of PET tracers for preclinical and potential clinical use. A notable example is the preparation of [¹⁸F]HQ415, a tracer designed for imaging toxic TDP43 protein aggregates, which are implicated in amyotrophic lateral sclerosis (ALS). nih.govresearchgate.net The synthesis involves the radiofluorination of the 2-chloroquinoline (B121035) moiety in the precursor, Pre-HQ415. Using the combination of [¹⁸F]KF•K₂.₂.₂ and Me₄NHCO₃, the radiofluorination step proceeds with a radiochemical yield of 82 ± 2%. nih.gov A subsequent one-pot deprotection of the Boc groups yields [¹⁸F]HQ415. nih.gov

Another widely used PET tracer, 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), is utilized for imaging tumor proliferation. nih.govnih.gov The synthesis of [¹⁸F]FLT is typically achieved through nucleophilic substitution on a protected thymidine (B127349) precursor. nih.goviaea.org While various phase-transfer catalysts are employed for this synthesis, the application of [¹⁸F]TMAF specifically for this purpose is not as prominently documented in recent literature, which often highlights the use of other agents like tetrabutylammonium (B224687) salts to achieve high radiochemical yields with reduced precursor amounts. nih.govnih.gov The synthesis of [¹⁸F]FLT serves as a key example of a radiotracer prepared via nucleophilic substitution, a class of reactions where [¹⁸F]TMAF is highly effective for other substrates. nih.govcornell.edu

Table 4: Synthesis of [¹⁸F]HQ415 via in situ [¹⁸F]TMAF-Mediated Radiofluorination Data sourced from Lee et al. (2021) nih.gov

Tracer Precursor Key Reaction Step Radiochemical Yield (Fluorination)

Integration of [¹⁸F]TMAF with Prosthetic Group Methodologies for Biomolecule Radiolabeling

The direct radiolabeling of large, sensitive biomolecules such as peptides, proteins, and oligonucleotides is often challenging due to the harsh conditions required for many C-¹⁸F bond-forming reactions. nih.govacs.org An effective alternative is the use of prosthetic groups, which are small, radiolabeled molecules that can be conjugated to the biomolecule under mild conditions. nih.govacs.orgncl.ac.uk [¹⁸F]TMAF-mediated reactions are well-suited for the synthesis of these ¹⁸F-labeled prosthetic groups.

Indirect labeling strategies involve a two-step process: first, the radiosynthesis of a prosthetic group, and second, the conjugation of this group to the target biomolecule. nih.govacs.orgnih.gov The prosthetic group is designed with a reactive functional group that can form a stable, covalent bond with a specific functional group on the biomolecule (e.g., amine or thiol groups). nih.govacs.org

The robust and versatile nature of [¹⁸F]TMAF-mediated fluorination allows for the efficient production of a wide array of ¹⁸F-labeled prosthetic groups from their corresponding chloro-, triflate-, or nitro-precursors. nih.gov These prosthetic groups can then be purified and subsequently attached to the biomolecule in a separate step, often under aqueous and biocompatible conditions, thus preserving the integrity and function of the complex molecule. nih.govresearchgate.netnih.gov

The success of the prosthetic group approach hinges on the ability to perform highly selective (chemo-selective) conjugation reactions. acs.orgresearchgate.netkcl.ac.uk This ensures that the radiolabeled moiety is attached to a specific site on the biomolecule, minimizing heterogeneity and preserving its biological activity. acs.org

Prosthetic groups synthesized using [¹⁸F]TMAF can be equipped with functionalities that participate in bioorthogonal "click chemistry" reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC) or the inverse-electron-demand Diels-Alder reaction. escholarship.orgnih.gov For example, an ¹⁸F-labeled aryl fluoride (B91410), prepared via an [¹⁸F]TMAF-mediated reaction, can also bear an azide (B81097) or alkyne handle. This allows for its rapid and specific ligation to a biomolecule that has been pre-functionalized with the complementary reactive partner. nih.govnih.gov These reactions are typically fast, high-yielding, and can be performed in biological media, making them ideal for the final step in radiolabeling complex biologicals for PET imaging. acs.org

Comparative Analysis of Tetramethylammoniumfluoride 18f with Alternative Fluorinating Agents

Comparative Reactivity and Efficiency with Alkali Metal [18F]Fluoride Salts ([18F]KF, [18F]CsF)

Alkali metal fluoride (B91410) salts, such as potassium fluoride ([18F]KF) and cesium fluoride ([18F]CsF), have been conventionally used as sources of [18F]fluoride for nucleophilic fluorination. nih.gov However, their application is often hampered by inherent limitations that can be overcome by using [18F]TMAF.

[18F]TMAF exhibits superior solubility in the polar aprotic solvents commonly used for nucleophilic substitution reactions compared to its alkali metal counterparts. nih.gov This enhanced solubility ensures a higher concentration of reactive "naked" fluoride ions in solution, leading to increased nucleophilicity. The "naked" fluoride in [18F]TMAF is less encumbered by strong ionic pairing with its cation compared to the tight ion pairing observed in [18F]KF and [18F]CsF. nih.gov Consequently, reactions mediated by [18F]TMAF often proceed under milder conditions, such as lower temperatures and shorter reaction times, which is a significant advantage for the synthesis of radiopharmaceuticals due to the short half-life of fluorine-18 (B77423). mdpi.comnih.gov

For instance, the use of [18F]TMAF, generated in situ from tetramethylammonium (B1211777) bicarbonate and [18F]KF•K2.2.2, has been shown to significantly improve radiochemical yields in SNAr reactions compared to using [18F]KF•K2.2.2 alone under the same conditions. nih.gov

Table 1: Comparison of Radiochemical Yields for SNAr Reactions

PrecursorLeaving GroupConditions A: [18F]KF•K2.2.2 Yield (%)Conditions B: [18F]KF•K2.2.2 + Me4NHCO3 Yield (%)
2-Chloroquinoline (B121035)Cl0-2718 ± 4
2-NitropyridineNO2LowImproved
Aryl TriflateOTfLowImproved

This table illustrates the enhanced performance of in situ generated [18F]TMAF (Conditions B) over the traditional method (Conditions A) for various precursors. Data adapted from reference nih.gov.

Traditional methods employing alkali metal fluorides often necessitate the use of phase-transfer catalysts, such as Kryptofix 2.2.2 (K2.2.2), to sequester the metal cation and enhance the nucleophilicity of the fluoride anion. nih.govfrontiersin.org However, these systems can still suffer from low reactivity due to the aforementioned poor solubility and strong ion pairing. nih.gov Furthermore, the hygroscopic nature of these salts requires stringent anhydrous conditions, as even trace amounts of water can significantly reduce fluoride nucleophilicity through hydration. nih.govnih.gov The reactions often require elevated temperatures (frequently ≥150 °C) to achieve satisfactory radiochemical yields. nih.gov In contrast, [18F]TMAF provides a more robust and efficient alternative, mitigating many of these challenges. mdpi.com

Distinctions from Other Tetraalkylammonium [18F]Fluoride Derivatives (e.g., [18F]Bu4NF, [18F]Et4NF)

While other tetraalkylammonium salts like tetrabutylammonium (B224687) fluoride ([18F]Bu4NF or [18F]TBAF) and tetraethylammonium (B1195904) fluoride ([18F]Et4NF) also offer the advantage of a "naked" fluoride, they are not without their own set of challenges, primarily concerning their stability.

Table 2: Thermal Stability and Decomposition of Tetraalkylammonium Fluorides

CompoundCationPresence of β-HydrogensPrimary Decomposition PathwayThermal Stability
[18F]TMAFTetramethylammoniumNoSN2 reaction (at high temp)High
[18F]TBAFTetrabutylammoniumYesHofmann EliminationLow
[18F]Et4NFTetraethylammoniumYesHofmann EliminationLow

This table highlights the superior thermal stability of [18F]TMAF due to the absence of β-hydrogens in its cation, preventing Hofmann elimination.

Contrasting [18F]TMAF-Mediated Nucleophilic Fluorination with Electrophilic and Radical Fluorination Approaches

The introduction of fluorine-18 into a molecule can be achieved through nucleophilic, electrophilic, or radical pathways, each with its own set of advantages and disadvantages. nih.govacs.org

[18F]TMAF is a reagent for nucleophilic fluorination , where the [18F]fluoride anion acts as a nucleophile, typically in substitution reactions. alfa-chemistry.com This is the most common approach for introducing fluorine-18 due to the operational simplicity and the ready availability of no-carrier-added (n.c.a.) [18F]fluoride from a cyclotron. nih.gov

Electrophilic fluorination , in contrast, utilizes a source of "electrophilic" fluorine to react with a nucleophilic site on the substrate molecule. alfa-chemistry.com Reagents for this approach, such as [18F]F2, [18F]Selectfluor, and N-fluorobenzenesulfonimide (NFSI), are generally more complex to prepare and often result in lower specific activity products because they are typically produced in a carrier-added (c.a.) fashion. nih.govacs.orguchicago.edu While electrophilic methods can fluorinate electron-rich aromatic rings that are unreactive towards nucleophilic attack, the practical challenges associated with reagent preparation limit their widespread use in routine radiopharmaceutical production. uchicago.edu

Radical fluorination is a more recently developed approach that involves the generation of a radical species which then reacts with a fluorine source. nih.gov This method can offer unique reactivity and the ability to functionalize C-H bonds, but it often requires specific precursors and reaction conditions that may not be compatible with all substrates. acs.org

Table 3: Comparison of 18F-Fluorination Approaches

FeatureNucleophilic Fluorination ([18F]TMAF)Electrophilic FluorinationRadical Fluorination
18F Source n.c.a. [18F]Fluoridec.a. [18F]F2 or derivativesVarious
Reactivity Nucleophilic [18F]F- attacks electrophilic centersElectrophilic [18F]F+ source attacks nucleophilic centersRadical intermediate reacts with F source
Substrate Scope Electron-deficient systems, aliphatic halides/sulfonatesElectron-rich systemsC-H bonds, specific functionalities
Advantages High specific activity, operational simplicityAccess to electron-rich arenesUnique reactivity, C-H functionalization
Limitations Limited to certain substrates, requires good leaving groupsLower specific activity, complex reagent preparationOften requires specific precursors and conditions

This table provides a comparative overview of the three main approaches to 18F-fluorination, highlighting the distinct characteristics of the nucleophilic pathway facilitated by [18F]TMAF.

Advancements in Automated Synthesis of Radiotracers Utilizing Tetramethylammoniumfluoride 18f

Principles of Automated Radiosynthesis Module Design and Implementation for [18F]TMAF-Based Reactions

Automated radiosynthesis modules are sophisticated systems designed to perform multi-step chemical syntheses with radioactive isotopes. nih.gov The implementation of [18F]TMAF-based reactions on these platforms involves translating the manual laboratory procedure into a sequence of automated operations. youtube.com

Module Design and Components: Commercial automated synthesis modules, such as the GE TRACERlab™ series (e.g., FX2 N, FX N Pro) and others like the AllinOne or E-Z modules, are commonly employed. nih.govnih.gov These systems are typically equipped with a reactor vial (often made of glassy carbon), multiple reagent vials, a system of tubing and valves controlled by actuators, and heating and cooling capabilities. researchgate.netscispace.com For purification, they are integrated with solid-phase extraction (SPE) cartridges and/or high-performance liquid chromatography (HPLC) systems. nih.gov The use of sterile, single-use disposable cassettes is a preferred configuration in clinical settings to minimize cross-contamination and enhance reproducibility. nih.gov

Implementation of Synthesis Sequence: The automated synthesis protocol for an [18F]TMAF-based reaction generally follows a standardized sequence:

[18F]Fluoride Trapping: Cyclotron-produced aqueous [18F]fluoride is delivered to the module and trapped on an anion exchange cartridge (e.g., QMA). scispace.comnih.gov

Elution: The trapped [18F]fluoride is eluted into the reactor. While traditional methods use a solution of a phase-transfer catalyst like Kryptofix 2.2.2 (K222) and potassium carbonate, protocols involving [18F]TMAF may utilize the in situ generation of the reagent. This can involve the swift metathesis of an easy-to-dry quaternary methylammonium (B1206745) salt. researchgate.net

Azeotropic Drying: The solvent, typically acetonitrile (B52724), is added and evaporated under a stream of nitrogen and/or vacuum at an elevated temperature (e.g., 80-110 °C) to remove residual water. This step is often repeated to ensure anhydrous conditions, which are critical for nucleophilic fluorination. nih.govnih.gov

Radiofluorination: The precursor, dissolved in an appropriate solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, is added to the dried [18F]TMAF residue. The reaction mixture is then heated to a specific temperature for a set duration to effect the 18F-labeling. nih.govfrontiersin.org

Purification and Formulation: Following the reaction, the crude mixture is purified to remove unreacted [18F]fluoride, the precursor, and any byproducts. This is commonly achieved using a combination of SPE cartridges or semi-preparative HPLC. frontiersin.orgnih.gov The final product is then formulated in a physiologically compatible solution for injection. nih.gov

A key advantage of modern synthesizers is the software that allows operators to program each unit operation—such as evaporation, reagent addition, and heating—sequentially, creating a robust and standardized synthesis program. youtube.com

Optimization of Reaction Parameters for Automated Platforms

Directly transferring a manual synthesis protocol to an automated module often requires significant optimization to achieve comparable or improved results. Key parameters that are typically adjusted include solvents, precursors, temperature, and reaction time.

Solvents: The choice of solvent is critical. While DMSO is a common solvent for manual labeling, acetonitrile (MeCN) is sometimes preferred in automated systems as it is easier to evaporate during the drying and final formulation steps. nih.gov The volume of the solvent must also be optimized for the specific module to ensure efficient heating and mixing. nih.gov

Precursors: The reactivity of the precursor molecule can significantly impact radiochemical yield. In some cases, switching the leaving group on the precursor (e.g., from a mesylate to a more reactive tosylate) has been shown to dramatically increase yields in automated productions. nih.gov Reducing the amount of precursor is also a key optimization strategy, as it minimizes the formation of byproducts and simplifies the subsequent purification process, making SPE purification more feasible than HPLC. nih.gov

Temperature and Time: Reaction heating and timing are precisely controlled in automated modules. The optimal temperature and duration for the radiofluorination step and any subsequent deprotection steps must be carefully determined. For instance, a nucleophilic radiofluorination might be performed at 100-115 °C for 10 minutes, followed by a hydrolysis step at 100 °C for 4-10 minutes. nih.govfrontiersin.orgnih.gov

The following table summarizes examples of optimized parameters from various automated 18F-radiotracer syntheses, illustrating the common ranges and variables that are adjusted.

Strategies for Achieving High Molar Activity and Radiochemical Purity in Automated Productions

For a PET radiotracer to be effective, particularly for imaging neuroreceptors or other low-density targets, high molar activity (Am) is essential. High radiochemical purity is required to ensure that the detected signal originates from the target tracer and to prevent side effects from impurities.

Achieving High Molar Activity: Molar activity refers to the ratio of radioactivity to the total mass of the compound (labeled and unlabeled). A primary strategy for maximizing molar activity is to minimize the amount of non-radioactive (carrier) fluoride (B91410) and the amount of chemical precursor used in the synthesis. nih.govnih.gov Automated systems contribute to high molar activity by enabling precise, reproducible control over minute quantities of reagents. For example, an automated synthesis of [18F]fluoroform was developed to achieve molar activities near 100 GBq/µmol by significantly reducing the concentration of the base-cryptand complex compared to standard conditions. amsterdamumc.nl Automated productions of various tracers have successfully yielded products with molar activities suitable for human imaging, with reported values ranging from 36 to over 600 GBq/µmol. nih.govrug.nl

Ensuring High Radiochemical Purity: Radiochemical purity (RCP) is the percentage of the total radioactivity in the final product that is present in the desired chemical form. Automated purification is a cornerstone for achieving consistently high RCP.

HPLC Purification: Preparative HPLC is a powerful tool for separating the desired radiotracer from impurities. frontiersin.org Optimization of the HPLC method, including the mobile phase composition and flow rate, is crucial. The collection window for the product peak can also be fine-tuned to exclude closely eluting impurities. frontiersin.org

Solid-Phase Extraction (SPE): For many modern radiotracers, purification can be simplified to a series of SPE cartridges. nih.gov This approach is often faster than HPLC. A typical setup might involve a reverse-phase cartridge (like a C18) to trap the product while allowing polar impurities (like unreacted [18F]fluoride) to pass through, followed by an alumina (B75360) cartridge to remove any remaining fluoride. nih.gov

Quality Control: High radiochemical purity, often exceeding 95-99%, is routinely verified using analytical radio-HPLC and/or radio-thin-layer chromatography (radio-TLC). frontiersin.orgnih.govnih.gov

The following table presents findings from automated syntheses demonstrating the successful achievement of high yield, purity, and molar activity.

Ensuring Process Robustness and Reproducibility in Clinical-Scale Radiopharmaceutical Production

For a radiotracer to be used in routine clinical practice, its production method must be robust, reliable, and reproducible. nih.gov Robustness refers to the capacity of the process to remain unaffected by small, deliberate variations in method parameters, while reproducibility means consistently achieving the same results from one production run to the next.

Strategies to ensure robustness and reproducibility include:

Standardization: Automation is the primary means of standardization. By programming the synthesis sequence, variability introduced by different human operators is eliminated. youtube.com

High-Quality Reagents and Consumables: The quality of precursors, solvents, and SPE cartridges can impact the synthesis outcome. Strict quality control of all incoming materials, including the resin used for fluoride trapping, is essential for increasing the reproducibility of the labeling process. nih.gov

System Suitability and Validation: Before routine production, the automated process is validated through multiple consecutive runs to demonstrate that it consistently produces a product that meets all quality control specifications. Analysis of data from hundreds of routine productions can demonstrate excellent reliability, with success rates as high as 98.8%. nih.gov

Simplified Procedures: Developing syntheses that are inherently simple, such as those using cartridge-based purification instead of HPLC, can improve robustness and facilitate easier implementation across different production sites. rug.nlnih.gov

Use of Cassette-Based Systems: Automated modules that use pre-packaged, single-use cassettes and reagents improve reproducibility and safety, making them ideal for a clinical environment. nih.gov

By implementing these strategies, the automated production of [18F]TMAF-based radiotracers can be established as a reliable and reproducible process, capable of supplying high-quality radiopharmaceuticals for widespread clinical use. rug.nl

Advanced Precursor Design and Chemical Compatibility in 18f Tmaf Mediated Reactions

Elucidating Structure-Reactivity Relationships in Precursor Selection for Optimal Fluorination

The efficiency of [18F]TMAF-mediated fluorination is intrinsically linked to the structure of the precursor molecule. The relationship between a precursor's architecture and its reactivity is a key area of investigation for optimizing radiolabeling yields.

A crucial factor is the nature of the leaving group being displaced by the [18F]fluoride. Traditional leaving groups such as halogens (Cl, Br, I) and sulfonates (OTs, OTf) are commonly employed. nih.gov Generally, the radiofluorination of precursors with leaving groups like -NO2 or -NR3+ is more efficient than the substitution of halides. nih.gov The reactivity of these leaving groups is influenced by the electronic properties of the aromatic ring to which they are attached. Electron-withdrawing groups positioned ortho or para to the leaving group facilitate nucleophilic aromatic substitution (SNAr) by stabilizing the intermediate Meisenheimer complex. nih.gov

However, the development of more reactive leaving groups has expanded the scope of [18F]fluorination to include electron-rich and less activated aromatic systems. For instance, diaryliodonium salts have emerged as effective precursors for the radiofluorination of arenes that are not amenable to traditional SNAr conditions. nih.govfrontiersin.org The use of these precursors, particularly in copper-mediated reactions, has enabled the labeling of a wider range of substrates. nih.gov Furthermore, novel leaving groups like N-arylsydnones and 1,4-diazabicyclo[2.2.2]octane (DABCO) have demonstrated excellent radiochemical yields in specific applications. frontiersin.org

The steric environment around the reaction center also plays a significant role. Bulky substituents near the leaving group can hinder the approach of the [18F]fluoride anion, thereby reducing the reaction rate. Conversely, in some cases, steric strain can be exploited to enhance reactivity, as seen in strained ring systems like aziridinium (B1262131) and azetidinium salts, which readily undergo ring-opening upon nucleophilic attack by [18F]fluoride. researchgate.net

Functional Group Tolerance and Compatibility of Diverse Substrates with [18F]TMAF

A significant advantage of [18F]TMAF, particularly when generated in situ, is its remarkable functional group tolerance. nih.gov This compatibility is crucial for the late-stage fluorination of complex molecules, such as pharmaceuticals and peptides, where sensitive functional groups must remain intact.

Reactions mediated by [18F]TMAF have been shown to be compatible with a wide array of functional groups, including:

Ketones

Esters

Nitriles

Nitro groups

Even benzyl (B1604629) chlorides mdpi.com

However, certain functional groups can pose challenges. Highly acidic protons, such as those in carboxylic acids and phenols, can be deprotonated by the basic fluoride (B91410) anion, potentially leading to side reactions or reduced reactivity. mdpi.com Similarly, highly nucleophilic functionalities might compete with the desired fluorination reaction. mdpi.com The choice of solvent can also influence functional group compatibility; polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often optimal for SNAr reactions with [18F]TMAF. mdpi.com

The development of moisture-tolerant radiofluorination reactions is a significant step forward, as it indicates a broader tolerance for various functional groups. nih.gov While anhydrous conditions are often preferred to maintain the high nucleophilicity of the fluoride ion, the use of co-solvents like tert-amyl alcohol has been shown to improve reaction efficiency with pre-generated [18F]TMAF, even for challenging substrates like (hetero)aromatic chlorides. snmjournals.org

Development of Novel Precursor Architectures and Leaving Groups

The quest for more efficient and versatile radiofluorination methods has driven the development of innovative precursor architectures and leaving groups.

Novel Precursor Architectures:

One area of focus has been the design of precursors that can be activated under mild conditions. For example, the use of organoboron compounds, such as arylboronic acid pinacol (B44631) esters (ArylBPin), has enabled copper-mediated radiofluorination of non-activated arenes and heteroarenes. researchgate.net This approach circumvents the need for strong electron-withdrawing groups typically required for SNAr reactions.

Another innovative strategy involves the use of silicon-based fluoride acceptors (SiFAs). nih.gov These compounds can undergo isotopic exchange with [18F]fluoride, offering a simple and efficient labeling method. While initial studies with some SiFA compounds showed issues with in vivo stability, the development of sterically hindered SiFAs has led to more robust radiotracers. nih.gov

Novel Leaving Groups:

The limitations of traditional leaving groups have prompted the exploration of new alternatives. As mentioned earlier, diaryliodonium salts have proven to be highly effective precursors, especially for electron-rich arenes. frontiersin.orgumich.edu Their reactivity can be further enhanced through the use of copper catalysts. nih.gov

More recently, sulfonyl fluorides have emerged as a promising class of precursors that can be labeled via sulfur [18F]-fluoride exchange. nih.gov This "click chemistry" approach offers a rapid and efficient method for radiolabeling, particularly for amino acid-based tracers.

Furthermore, the concept of "nucleophile assisting leaving groups" (NALGs) has been introduced. nih.govscispace.com These are designed to chelate the metal cation of the fluoride salt, thereby enhancing the nucleophilicity of the fluoride anion and accelerating the reaction rate. This strategy has shown significant improvements in radiofluorination yields, especially for aliphatic substrates. nih.govscispace.com

The table below summarizes some of the novel leaving groups and their applications in [18F]fluorination.

Leaving GroupPrecursor TypeApplicationReference
Diaryliodonium saltsAryl(mesityl)iodonium saltsRadiofluorination of electron-rich arenes frontiersin.orgumich.edu
N-arylsydnonesN-arylsydnone derivativesRadiofluorination with excellent RCYs frontiersin.org
DABCO2-DABCO-5-iodopyridineSynthesis of [18F]fluoropyridines frontiersin.org
Sulfonyl fluoridesAmino acid-OSO2F derivativesSulfur [18F]-fluoride exchange for amino acid labeling nih.gov
Nucleophile Assisting Leaving Groups (NALGs)Arylsulfonates with chelating unitsEnhanced aliphatic [18F]fluorination nih.govscispace.com

Solid-Phase Synthesis Applications with [18F]TMAF (indirect application where relevant)

Solid-phase synthesis (SPS) offers a powerful platform for the preparation of radiolabeled peptides and other biomolecules. The ability to perform reactions on a solid support simplifies purification, as excess reagents and byproducts can be easily washed away. nih.govnih.gov While direct applications of [18F]TMAF in SPS are still emerging, the principles of precursor design and functional group tolerance are highly relevant.

In a typical solid-phase approach, a peptide is assembled on a resin support. nih.gov A prosthetic group, which has been pre-labeled with [18F], is then coupled to the resin-bound peptide. This indirect labeling strategy is often necessary because the harsh conditions sometimes required for direct [18F]fluorination can degrade the sensitive peptide backbone. lakeheadu.ca

The development of mild and efficient [18F]fluorination methods using reagents like [18F]TMAF is crucial for the success of this approach. For example, a prosthetic group containing a suitable precursor moiety for [18F]TMAF-mediated fluorination could be synthesized. After radiofluorination, this labeled prosthetic group can then be attached to the solid-supported peptide.

Research has focused on optimizing the conditions for solid-phase radiolabeling, including the choice of resin, coupling reagents, and reaction temperature, to improve radiochemical yields. nih.gov For instance, the use of HATU/DIPEA as coupling agents has been shown to achieve rapid and efficient coupling of [18F]fluorobenzoic acid to a peptidyl resin. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for incorporating fluorine-18 into aromatic substrates using tetramethylammoniumfluoride-18F?

  • Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) under anhydrous conditions. Key parameters include:

  • Temperature : 80–120°C for efficient activation of the leaving group (e.g., nitro or trimethylammonium).
  • Solvent : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance fluoride ion reactivity.
  • Catalyst : Tetrabutylammonium bicarbonate (TBAHCO3) improves 18F-fluoride solubility and reaction efficiency .
    • Validation : Radiochemical yield (RCY) should be quantified via radio-TLC or HPLC, accounting for decay correction.

Q. How can researchers ensure radiochemical purity of this compound-derived compounds?

  • Methodological Answer: Post-synthesis purification involves:

  • Solid-Phase Extraction (SPE) : C18 cartridges remove unreacted 18F-fluoride and hydrophilic byproducts.
  • HPLC : Reverse-phase chromatography (e.g., C18 column, acetonitrile/water mobile phase) separates fluorinated products from precursors.
  • Quality Control : Gamma counting and mass spectrometry confirm purity (>95%) and specific activity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile fluorides.
  • Waste Management : Neutralize residual fluoride with calcium chloride before disposal.
  • Emergency Measures : Immediate rinsing with water for skin/eye exposure; monitor for hydrofluoric acid burns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorination efficiency between this compound and other 18F-labeling agents?

  • Methodological Answer: Comparative studies should:

  • Control Variables : Match reaction temperature, solvent, and precursor concentrations across agents.
  • Mechanistic Probes : Use kinetic isotope effects (KIEs) or DFT calculations to identify rate-limiting steps (e.g., fluoride desolvation vs. leaving group departure).
  • Data Normalization : Express yields as decay-corrected RCY to account for 18F half-life (109.7 minutes) .

Q. What strategies improve the stability of this compound in aqueous solutions for in vivo applications?

  • Methodological Answer:

  • Formulation : Buffer solutions (pH 6–7) with stabilizers like ascorbic acid reduce radiolysis.
  • Lyophilization : Freeze-drying the compound with cryoprotectants (e.g., trehalose) extends shelf life.
  • In Vivo Testing : Biodistribution studies in rodent models assess stability via PET imaging and ex vivo gamma counting .

Q. How can advanced kinetic studies elucidate the fluorination mechanism of this compound in complex substrates?

  • Methodological Answer:

  • Variable-Time NMR : Track intermediate formation (e.g., Meisenheimer complexes) in real-time.
  • Isotopic Labeling : Use 19F-NMR with non-radioactive analogs to map reaction pathways.
  • Computational Modeling : Density Functional Theory (DFT) predicts transition states and solvent effects .

Key Challenges and Future Directions

  • Challenge : Low RCY in electron-rich aromatic systems due to poor leaving group activation.
    • Solution : Develop novel precursors with trifluoromethanesulfonyl (OTf) leaving groups .
  • Challenge : Radiolytic decomposition during storage.
    • Solution : Encapsulation in nanocarriers (e.g., liposomes) for targeted delivery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.